molecular formula C14H23BrClNO2 B4217565 1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride

1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B4217565
M. Wt: 352.69 g/mol
InChI Key: SHCRZUIQMAEVDP-UHFFFAOYSA-N
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Description

1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride is an organic compound that belongs to the class of benzylamines. It is characterized by the presence of bromine, butoxy, and ethoxy groups attached to a benzene ring, along with a methylamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride typically involves multiple steps, starting with the bromination of a benzene derivative The butoxy and ethoxy groups are introduced through etherification reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted benzylamines.

Scientific Research Applications

1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride is unique due to the combination of bromine, butoxy, and ethoxy groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2.ClH/c1-4-6-7-18-14-12(15)8-11(10-16-3)9-13(14)17-5-2;/h8-9,16H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCRZUIQMAEVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)CNC)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride
Reactant of Route 2
1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride
Reactant of Route 3
1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride
Reactant of Route 4
1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride
Reactant of Route 6
1-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-methylmethanamine;hydrochloride

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